2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol
Overview
Description
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol is an organic compound with the molecular formula C5H4F3NOS and a molecular weight of 183.15 g/mol . It is characterized by the presence of a trifluoromethyl group and a thiazole ring, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol primarily targets enzymes involved in metabolic pathways. It is known to interact with enzymes such as alcohol dehydrogenase, which plays a crucial role in the metabolism of alcohols and aldehydes .
Mode of Action
The compound acts as a competitive inhibitor of alcohol dehydrogenase. By binding to the active site of the enzyme, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This interaction leads to a decrease in the conversion of alcohols to aldehydes and ketones .
Biochemical Pathways
The inhibition of alcohol dehydrogenase affects several biochemical pathways, particularly those involved in the metabolism of ethanol and other alcohols. This can lead to an accumulation of alcohols in the system, which may have downstream effects on other metabolic processes, including the citric acid cycle and oxidative phosphorylation .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME) The compound is highly absorbed in the gastrointestinal tract and can cross the blood-brain barrierThe compound is metabolized primarily in the liver and excreted through the kidneys .
Result of Action
At the molecular level, the inhibition of alcohol dehydrogenase by this compound results in reduced conversion of alcohols to their corresponding aldehydes and ketones. This can lead to an accumulation of alcohols, which may cause cellular stress and affect cellular functions. At the cellular level, this can result in altered metabolic states and potential toxicity if the compound is present in high concentrations .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of this compound. The compound is stable under neutral to slightly acidic conditions but may degrade in highly acidic or basic environments. Temperature fluctuations can also affect its stability, with higher temperatures potentially leading to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol typically involves the reaction of thiazole derivatives with trifluoroacetaldehyde. One common method includes the use of trifluoroacetaldehyde ethyl hemiacetal as a starting material, which reacts with thiazole in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or acids.
Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetic acid derivatives, while substitution reactions can produce a variety of functionalized thiazole compounds .
Scientific Research Applications
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethanol: Similar in structure but lacks the thiazole ring, making it less versatile in certain chemical reactions.
2,2,2-Trifluoro-1-(9-anthryl)ethanol: Contains an anthryl group instead of a thiazole ring, which alters its chemical and biological properties.
4-Methyl-5-(2-(1,1,1-trifluoro-2-methylprop-2-yl)pyridin-4-yl)thiazol-2-amine: A more complex structure with additional functional groups, used in different applications.
Uniqueness
2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol is unique due to the combination of the trifluoromethyl group and the thiazole ring, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1,3-thiazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3NOS/c6-5(7,8)3(10)4-9-1-2-11-4/h1-3,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYOWBJWGFJRIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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